molecular formula C21H17ClN4OS B2670880 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1115285-25-0

3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine

Cat. No.: B2670880
CAS No.: 1115285-25-0
M. Wt: 408.9
InChI Key: NMEYMBDDNAIQSB-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a thioether-linked 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl group and at position 6 with a 4-ethylphenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating biological activity, often seen in kinase inhibitors or ion channel antagonists . The 4-ethylphenyl substituent contributes moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEYMBDDNAIQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a member of the pyridazine family and incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 426.9 g/mol . The structure features a chlorophenyl group and an ethylphenyl group attached to a pyridazine core, which enhances its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles possess significant antimicrobial properties against various pathogens. For instance, compounds similar to the target compound have demonstrated promising antifungal and antitubercular activities against strains such as Mycobacterium tuberculosis H37Rv .
  • Anticancer Potential : Compounds with oxadiazole rings have been evaluated for their anticancer properties. Some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntifungalCandida albicans15.62
AntitubercularMycobacterium tuberculosis5.00
AnticancerMCF-7 (Breast Cancer)15.63
AnticancerA549 (Lung Cancer)12.00

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of the oxadiazole moiety allows for interactions with enzymes involved in cellular processes, potentially inhibiting pathways essential for pathogen survival or cancer cell proliferation.
  • Apoptosis Induction : In vitro studies suggest that certain derivatives can increase the expression of pro-apoptotic proteins such as p53 and activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies

Several studies have highlighted the promising nature of oxadiazole derivatives:

  • A study focusing on a series of oxadiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus, with some compounds showing minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL .
  • Another evaluation noted that specific modifications in the oxadiazole structure could enhance anticancer efficacy, suggesting that further chemical modifications could yield even more potent compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound exhibits its anticancer activity primarily through the induction of apoptosis in cancer cells. It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidine phosphorylase and epidermal growth factor receptor (EGFR) .
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives containing the oxadiazole moiety can significantly reduce cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. For instance, compounds similar to the one discussed exhibited IC50 values ranging from 0.19 µM to 0.48 µM against MCF-7 cells .
  • Selectivity and Potency : The selectivity of these compounds for cancer cells over normal cells is crucial for their therapeutic potential. Studies indicate that modifications to the oxadiazole ring can enhance selectivity and potency against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of oxadiazole derivatives:

  • Substituents : The introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings has been linked to increased biological activity. For example, compounds with chlorine or methoxy groups at the para position demonstrated enhanced anticancer properties .
  • Hybrid Compounds : Recent research has explored hybrid compounds that combine oxadiazole with other pharmacophores, such as quinazoline derivatives, resulting in multitargeted inhibitors that show promising results against various cancer cell lines .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

  • Study on MCF-7 Cells : A study reported that a derivative similar to 3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine induced apoptosis in MCF-7 cells by activating caspase pathways .
  • In Vivo Studies : In vivo models have shown that compounds with similar structures can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Comparison with Similar Compounds

Pyridazine Derivatives with Varied Oxadiazole Substituents

The following pyridazine-based analogs (Table 1) highlight the impact of substituent modifications on molecular properties:

Table 1: Comparative Analysis of Pyridazine-Oxadiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole) Substituents (Pyridazine) Key Features
3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine C₂₃H₁₉ClN₄OS 422.94 4-Chlorophenyl 4-Ethylphenyl Chloro group enhances polarity
3-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(isopropyl)phenyl]pyridazine (F840-0568) C₂₄H₂₄N₄OS 416.54 4-Ethylphenyl 4-Isopropylphenyl Higher lipophilicity
3-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-[4-(isopropyl)phenyl]pyridazine (F840-0541) C₂₂H₂₀N₄OS 388.49 Phenyl 4-Isopropylphenyl Reduced steric bulk

Key Observations :

  • Electron Effects : The 4-chlorophenyl group in the target compound introduces electron-withdrawing character, likely improving interactions with polar residues in biological targets compared to the electron-donating 4-ethylphenyl group in F840-0568.
  • Lipophilicity : The 4-ethylphenyl substituent on the pyridazine core (target) offers lower logP compared to the 4-isopropylphenyl group in F840-0568, suggesting improved aqueous solubility.

Non-Pyridazine Analogs with 1,2,4-Oxadiazole Moieties

Compounds from (e.g., 46–51 ) feature a benzo[d]imidazol-2-one core instead of pyridazine but share the 1,2,4-oxadiazole motif . These analogs exhibit:

  • Higher Yields : Synthesis yields range from 55% to 72%, suggesting robust synthetic routes for oxadiazole-containing compounds.
  • TRP Channel Activity : Several analogs (e.g., 46 , 47 ) act as dual TRPA1/TRPV1 antagonists, implying that the target compound may also interact with ion channels, though its pyridazine core could alter selectivity.

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting from chlorophenyl and ethylphenyl precursors. Key steps include:

  • Oxadiazole ring formation : Cyclization of thioamide intermediates under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Sulfanyl linkage introduction : Coupling the oxadiazole-methylthiol group to the pyridazine core using nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation of the thioether group .

Basic: How is the compound structurally characterized, and what spectroscopic methods are critical?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; pyridazine carbons at δ 150–160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 449.08) and fragmentation patterns .
  • X-ray crystallography : Resolves stereoelectronic effects of the oxadiazole-thioether linkage, critical for understanding reactivity .

Advanced: How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Answer:
Contradictions arise from the compound’s amphiphilic nature (polar oxadiazole vs. hydrophobic ethylphenyl). Methodological approaches include:

  • Solvent gradient testing : Measure solubility in binary solvent systems (e.g., DMSO/water, ethanol/hexane) using UV-Vis spectroscopy .
  • Computational modeling : Predict logP values via COSMO-RS or DFT to correlate with experimental data .
  • Thermodynamic analysis : Van’t Hoff plots assess enthalpy-entropy contributions, clarifying discrepancies in solvent compatibility .

Advanced: What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Replace the 4-ethylphenyl group with electron-deficient aromatics (e.g., nitrophenyl) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Substitute the oxadiazole with 1,2,3-triazole to improve metabolic stability while retaining π-π stacking interactions .
  • In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination via fluorometric methods. Cross-validate with molecular docking (AutoDock Vina) to prioritize analogs .

Advanced: How can researchers address reproducibility challenges in scaled-up synthesis?

Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) to minimize batch-to-batch variability .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., sulfoxide derivatives) and adjust oxidation inhibitors (e.g., BHT) .

Basic: What are the compound’s primary applications in medicinal chemistry?

Answer:

  • Kinase inhibition : The pyridazine-oxadiazole scaffold shows nanomolar activity against JAK3 and EGFR kinases in preclinical models .
  • Antimicrobial agents : Thioether linkages enhance membrane permeability, enabling activity against Gram-positive pathogens (MIC: 2–8 µg/mL) .
  • Photodynamic therapy : The conjugated system generates singlet oxygen (ΦΔ = 0.45) under UV irradiation, useful in cancer cell ablation studies .

Advanced: How to mitigate instability during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the oxadiazole ring .
  • Stabilizer additives : Use 1% trehalose or mannitol to reduce aggregation in aqueous buffers .
  • Degradation kinetics : Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., thioether oxidation) .

Advanced: What computational tools predict metabolic pathways and toxicity?

Answer:

  • ADMET prediction : SwissADME or ADMETLab estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and hERG inhibition risks .
  • Metabolite identification : GLORYx predicts phase I metabolites (e.g., sulfoxidation) for LC-MS/MS validation .
  • Toxicity profiling : ProTox-II assesses hepatotoxicity and mutagenicity via molecular fingerprinting .

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